

Application Notes and Protocols for the Total Synthesis of Dichotomine C

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomine C is a cyclic peptide natural product isolated from the plant Cordia dichotoma. This document provides a detailed overview of the total synthesis of **Dichotomine C**, focusing on a pathway that utilizes Native Chemical Ligation (NCL) followed by a novel phosphine-borane mediated desulfurization. This synthetic route offers an efficient and robust method for obtaining this complex cyclic peptide. The information presented herein is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy Overview

The total synthesis of **Dichotomine C** is achieved through a convergent strategy involving the following key stages:

- Solid-Phase Peptide Synthesis (SPPS): A linear peptide precursor containing a C-terminal thioester and an N-terminal cysteine residue is synthesized using standard Fmoc-based solid-phase peptide synthesis.
- Intramolecular Native Chemical Ligation (NCL): The linear peptide undergoes an intramolecular cyclization reaction via NCL to form the cyclic peptide backbone.



 P-B Desulfurization: The cysteine residue, which is instrumental for the NCL reaction, is converted to a native alanine residue using a mild and efficient TCEP/NaBH4-mediated desulfurization method.

This approach allows for the efficient construction of the cyclic peptide architecture with good yields and high purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of **Dichotomine C**.

Step	Reaction	Key Reagents/C onditions	Time (h)	Temperatur e	Yield (%)
1	Solid-Phase Peptide Synthesis	Standard Fmoc/tBu chemistry, HBTU/DIPEA activation	-	-	-
2	Intramolecula r NCL	6 M Gn·HCl, 200 mM Na2HPO4, pH 7.2	2	Room Temp.	-
3	P-B Desulfurizatio n	TCEP (200 mM), NaBH4 (200 mM), 6 M Gn·HCl, 200 mM Na2HPO4, pH 6.5	6	37 °C	78

Experimental Protocols Synthesis of the Linear Peptide Precursor



The linear peptide precursor, H-Cys-Gly-Val-Pro-Leu-Ala-Gly-Val-thioester, is synthesized on a solid support using an automated peptide synthesizer following standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.

Materials:

- · Fmoc-protected amino acids
- · Rink amide resin
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Piperidine
- DMF (N,N-Dimethylformamide)
- DCM (Dichloromethane)
- TFA (Trifluoroacetic acid)
- Thiol for thioester formation (e.g., 3-mercaptopropionic acid)

Protocol:

- Swell the Rink amide resin in DMF.
- Perform Fmoc deprotection using 20% piperidine in DMF.
- Couple the Fmoc-protected amino acids sequentially using HBTU and DIPEA as activating agents.
- After the final amino acid coupling, attach the thioester precursor.
- Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.



- Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Intramolecular Native Chemical Ligation (NCL)

The purified linear peptide thioester is cyclized via an intramolecular NCL reaction.

Materials:

- Purified linear peptide thioester
- Guanidine hydrochloride (Gn·HCl)
- Sodium phosphate dibasic (Na2HPO4)
- · Hydrochloric acid (HCl) for pH adjustment

Protocol:

- Dissolve the linear peptide thioester in a ligation buffer containing 6 M Gn·HCl and 200 mM Na2HPO4.
- Adjust the pH of the solution to 7.2.
- Allow the reaction to proceed at room temperature for 2 hours.
- Monitor the progress of the cyclization by RP-HPLC and mass spectrometry.
- Upon completion, the crude cyclized peptide is used directly in the next step without further purification.

P-B Desulfurization

The cysteine residue in the cyclized peptide is converted to an alanine residue.[1][2][3][4][5]

Materials:



- Crude cyclized peptide from the NCL reaction
- Tris(2-carboxyethyl)phosphine (TCEP)
- Sodium borohydride (NaBH4)
- Guanidine hydrochloride (Gn·HCl)
- Sodium phosphate dibasic (Na2HPO4)
- · Hydrochloric acid (HCl) for pH adjustment

Protocol:

- To the crude NCL reaction mixture, add TCEP to a final concentration of 200 mM and NaBH4 to a final concentration of 200 mM.
- Adjust the pH of the reaction mixture to 6.5.
- Incubate the reaction at 37 °C for 6 hours.
- Monitor the desulfurization process by RP-HPLC and mass spectrometry.
- Upon completion, purify the final product, **Dichotomine C**, by RP-HPLC.
- Lyophilize the purified peptide and characterize by mass spectrometry and NMR spectroscopy.

Visualizations

Total Synthesis Pathway of Dichotomine C





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Caption: Overall workflow for the total synthesis of **Dichotomine C**.

Mechanism of Native Chemical Ligation



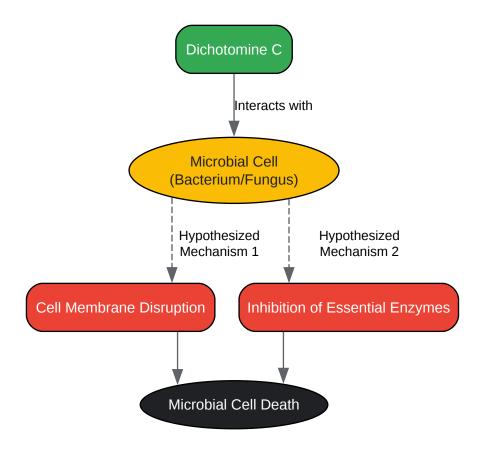
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Caption: Key steps in the Native Chemical Ligation (NCL) reaction.

Hypothesized Biological Activity of Dichotomine C

While the specific biological signaling pathways of **Dichotomine C** have not been extensively studied, extracts from its source, Cordia dichotoma, have demonstrated antimicrobial and anthelmintic activities.[6][7] A plausible mechanism for its antimicrobial action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.





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Caption: Hypothesized antimicrobial mechanism of **Dichotomine C**.

Conclusion

The total synthesis of **Dichotomine C** via Native Chemical Ligation and P-B desulfurization represents a highly effective and strategic approach for the chemical synthesis of this cyclic peptide. The detailed protocols and quantitative data provided in these application notes are intended to facilitate the reproduction and further investigation of **Dichotomine C** and its analogs for potential therapeutic applications. The mild conditions and high efficiency of the key reaction steps make this synthetic route attractive for the generation of a library of related compounds for structure-activity relationship studies. Further research into the specific biological targets and mechanisms of action of **Dichotomine C** is warranted to fully explore its therapeutic potential.



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